molecular formula C7H7NO4 B1582399 3-(hydroxymethyl)-4-nitrophenol CAS No. 60463-12-9

3-(hydroxymethyl)-4-nitrophenol

Cat. No. B1582399
Key on ui cas rn: 60463-12-9
M. Wt: 169.13 g/mol
InChI Key: ODWVFIWBWJXDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773308

Procedure details

Synthesis of a o-nitrobenzyl PEG-silane of the above formula wherein R3 is H and m=11 was achieved in three steps. First, 5-hydroxy-2-nitrobenzyl alcohol I in 0.3 NaOH was refluxed for four days with undecylenic bromide II (dissolved in CH2Cl2) in the presence of benzyltributylammonium bromide to form 2-nitro-5-(10-undecenyloxy)phenylmethanol III according to the following reaction scheme: ##STR6##
[Compound]
Name
o-nitrobenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
undecylenic bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SiH4].[OH:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-:13])=[O:12])=[C:7]([CH:10]=1)[CH2:8][OH:9].[OH-].[Na+].[C:16](Br)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH:25]=[CH2:26]>[Br-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1>[N+:11]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH:17]=[CH2:16])=[CH:10][C:7]=1[CH2:8][OH:9])([O-:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
o-nitrobenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
undecylenic bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OCCCCCCCCCC=C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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